Ademetionine butanedisulfonate

Stability Studies Pharmaceutical Formulation Salt Form Selection

Procure ademetionine butanedisulfonate (SAMe SD4, the active ingredient in Transmetil®/Heptral®) to ensure superior stability and clinical translatability. This butanedisulfonate salt retains 95% activity vs. 80% for tosylate salts and delivers 20% higher oral absorption. In viral hepatitis trials, it achieved ≥50% serum bilirubin reduction in 37.7% of patients at 14 days, with 0% acute liver injury compared to 14.3% for glycyrrhizin. The ≥98% HPLC purity grade (MW 616.7) eliminates degradation products that confound transmethylation assays, safeguarding reproducibility in oncology supportive care, cholestasis, and epigenetic research.

Molecular Formula C19H32N6O11S3
Molecular Weight 616.7 g/mol
CAS No. 200393-05-1
Cat. No. B12373038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdemetionine butanedisulfonate
CAS200393-05-1
Molecular FormulaC19H32N6O11S3
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESC[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O
InChIInChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1
InChIKeyTYXBLACMHQBEEW-XKGORWRGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ademetionine Butanedisulfonate (CAS 200393-05-1): A Clinically Validated, Stable SAMe Salt for Hepatoprotection and Cholestasis Research


Ademetionine butanedisulfonate (also designated as S-Adenosyl-L-methionine 1,4-butanedisulfonate, SAMe SD4) is a stabilized sulfonate salt of the endogenous methyl donor S-adenosylmethionine (SAMe). The free base form of SAMe is inherently unstable at ambient temperatures, necessitating the use of stabilized salt forms for pharmaceutical and research applications [1]. This specific disulfonate counterion is a principal active ingredient in globally recognized pharmaceutical formulations, including Transmetil® and Heptral®, and is widely employed in clinical and preclinical investigations of intrahepatic cholestasis (IHC), viral hepatitis, chemotherapy-induced liver injury, and mood disorders [2][3].

Ademetionine Butanedisulfonate Procurement: Why Salt Form Selection Determines Experimental Reproducibility and Therapeutic Validity


In both research and clinical formulation, substituting ademetionine butanedisulfonate with alternative SAMe salts—such as the commonly available disulfate tosylate or p-toluenesulfonate forms—is scientifically inadvisable due to significant and quantifiable differences in physicochemical stability, oral bioavailability, and resultant therapeutic efficacy . As explicitly documented in patent literature, SAMe butane-1,4-disulfonate serves as the benchmark reference for stability against which newer salts are compared, underscoring its established role as a superior stabilized form [1]. Furthermore, the specific counterion directly impacts the compound's degradation kinetics, absorption profile, and clinical outcomes in cholestatic and hepatic disorders [2]. Direct substitution without accounting for these differential properties compromises the validity of comparative research, introduces variability in formulation performance, and risks suboptimal clinical or experimental results.

Ademetionine Butanedisulfonate: A Quantitative Evidence Guide for Scientific Selection Over SAMe Tosylate and Disulfate Tosylate Analogs


Superior Long-Term Stability: Ademetionine Butanedisulfonate Retains 95% Activity Versus 80% for Traditional SAMe Salts

The selection of a SAMe salt is critical for ensuring long-term stability in both research storage and pharmaceutical formulations. Ademetionine butanedisulfonate demonstrates significantly enhanced resistance to degradation compared to traditional SAMe salts such as sulfate or p-toluenesulfonate (tosylate). Under comparable storage conditions, the butanedisulfonate salt form retains 95% of its original activity, whereas traditional salt forms retain only 80% [1]. This 15-percentage-point advantage in retained activity directly correlates with a longer effective shelf life and reduced formation of degradation-related impurities [2].

Stability Studies Pharmaceutical Formulation Salt Form Selection

Clinical Hepatoprotective Efficacy: Ademetionine Butanedisulfonate Eliminates Acute Liver Injury Events Versus 14.3% Incidence with Compound Glycyrrhizin

In a controlled clinical study evaluating protective strategies against chemotherapy-induced liver injury in leukemia patients, ademetionine butanedisulfonate demonstrated a marked clinical advantage over the hepatoprotective agent compound glycyrrhizin. Patients receiving ademetionine butanedisulfonate in combination with polyene phosphatidylcholine (Group A, n=27) experienced no cases of acute liver injury (0/27, 0%) [1]. In contrast, the comparator group receiving compound glycyrrhizin (Group B, n=35) exhibited a 14.29% incidence (5/35) of acute liver injury, necessitating rescue therapy with ademetionine butanedisulfonate [1].

Hepatoprotection Chemotherapy-Induced Liver Injury Clinical Trial

Enhanced Oral Bioavailability: Ademetionine Butanedisulfonate Achieves ~20% Higher Intestinal Absorption Versus Other SAMe Salt Forms

The molecular structure of the butanedisulfonate counterion is optimized to improve the intestinal absorption of the SAMe moiety. According to manufacturer-specified comparative data, this formulation strategy results in an absorption rate that is increased by approximately 20% relative to other SAMe salt forms, such as disulfate tosylate [1]. This enhancement in oral bioavailability is a critical factor in the design of enteric-coated oral dosage forms, where efficient absorption in the small intestine is required to achieve therapeutic plasma concentrations [2].

Pharmacokinetics Bioavailability Oral Formulation

Defined Stability Window for Clinical Use: Ademetionine Butanedisulfonate Maintains Integrity for 8 Hours Post-Reconstitution in Standard Diluents

A 2024 study in Scientific Reports investigated the compatibility and stability of ademetionine butanedisulfonate injection when mixed with common clinical diluents, fructose and glucose. The study established that after reconstitution with either diluent, the compound remains stable for a defined period of up to 8 hours [1]. This timeframe is critical for ensuring safe and effective administration in clinical settings and provides a specific, validated handling window that may differ from alternative SAMe salts due to variations in degradation kinetics [2].

Pharmaceutical Compatibility Clinical Formulation Stability

High-Purity Manufacturing Standard: Ademetionine Butanedisulfonate Consistently Achieves ≥98% Purity by HPLC

Reproducible research and reliable pharmaceutical manufacturing depend on high-purity starting materials. Industry specifications for ademetionine butanedisulfonate consistently require a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) [1][2]. This high-purity standard ensures that the compound's pharmacological effects are attributable to the intended active ingredient, minimizing interference from related substances or degradation products, which is a critical quality attribute for both investigational studies and commercial production [3].

Quality Control API Sourcing Analytical Chemistry

Validated In Vivo Pharmacokinetics: Ademetionine Butanedisulfonate Achieves Systemic Exposure with Defined Tmax and AUC in Healthy Subjects

A 2022 clinical pharmacokinetic study in healthy Chinese volunteers established key parameters for ademetionine butanedisulfonate enteric-coated tablets. In a fasted state, the median time to peak plasma concentration (Tmax) was 4.50 ± 1.07 hours, with a corresponding systemic exposure (AUC0–inf) of 4021.02 ± 3377.13 ng·h/mL [1]. These defined pharmacokinetic parameters are essential for designing dosing regimens in clinical trials and for comparing the in vivo performance of different formulations, whereas alternative SAMe salts may exhibit different absorption profiles due to their distinct physicochemical properties .

Pharmacokinetics Bioavailability Clinical Pharmacology

Ademetionine Butanedisulfonate: High-Impact Application Scenarios Based on Quantified Evidence


Prophylaxis Against Chemotherapy-Induced Hepatotoxicity in Oncology Clinical Trials

Based on direct clinical evidence demonstrating a 0% incidence of acute liver injury versus a 14.3% rate for compound glycyrrhizin [1], ademetionine butanedisulfonate is the preferred hepatoprotective agent for integration into supportive care protocols for leukemia and solid tumor chemotherapy trials. Its superior efficacy profile directly reduces the need for treatment interruptions and rescue therapies, thereby improving patient retention and data quality in oncology studies.

Formulation of Stable Oral SAMe Nutraceuticals and Pharmaceuticals

For manufacturers of oral SAMe products (tablets, enteric-coated capsules), the butanedisulfonate salt form is the scientifically validated choice due to its quantifiably higher stability (95% activity retention vs. 80% for tosylate salts) [2] and its enhanced oral bioavailability (approximately 20% higher absorption) [3]. These properties ensure a longer shelf life for finished products and more reliable systemic exposure in consumers and patients.

Clinical Management of Intrahepatic Cholestasis in Viral Hepatitis and Pregnancy

Ademetionine butanedisulfonate, as the active component of Transmetil® and Heptral®, is a cornerstone therapeutic for intrahepatic cholestasis (IHC). Clinical evidence from a large-scale study (n=905 screened) in viral hepatitis patients with IHC demonstrates that intravenous treatment with this compound leads to a ≥50% reduction in serum total bilirubin in 37.7% of patients after 14 days [4]. This validated clinical efficacy, supported by defined post-reconstitution stability (8 hours in common diluents) [5], makes it a reliable and essential drug for hepatology practice.

Biochemical and Methylation Research Requiring High-Purity SAMe

In academic and pharmaceutical research focusing on transmethylation, epigenetics, or polyamine synthesis, the use of ademetionine butanedisulfonate with a specified purity of ≥98% by HPLC [6] is critical. This high-purity material minimizes the confounding effects of SAMe degradation products (e.g., adenine, methylthioadenosine) on enzymatic assays and cellular models, thereby ensuring the reproducibility and interpretability of mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ademetionine butanedisulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.